3,5-Dinitro-4-diethylaminopyridine
Description
3,5-Dinitro-4-diethylaminopyridine is a pyridine derivative featuring nitro groups at the 3- and 5-positions and a diethylamino substituent at the 4-position. Nitro groups are strongly electron-withdrawing, while the diethylamino group is electron-donating, creating a unique electronic environment that may influence reactivity, stability, and applications in catalysis or pharmaceuticals.
Properties
CAS No. |
31872-72-7 |
|---|---|
Molecular Formula |
C9H12N4O4 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
N,N-diethyl-3,5-dinitropyridin-4-amine |
InChI |
InChI=1S/C9H12N4O4/c1-3-11(4-2)9-7(12(14)15)5-10-6-8(9)13(16)17/h5-6H,3-4H2,1-2H3 |
InChI Key |
AHPIGBFMVWMRGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,5-Dinitro-4-diethylaminopyridine typically involves nitration reactions. One common method includes the nitration of 4-diethylaminopyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the pyridine ring. Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
3,5-Dinitro-4-diethylaminopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Scientific Research Applications
3,5-Dinitro-4-diethylaminopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dinitro-4-diethylaminopyridine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the diethylamino group can interact with various biological molecules. These interactions can lead to changes in cellular processes, making the compound useful in various applications .
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 3,5-Dinitro-4-diethylaminopyridine and related pyridine derivatives, based on the provided evidence:
*Hypothetical data inferred from analogs; †Calculated; ‡No experimental data available.
Detailed Research Findings
Electronic and Steric Effects
- Nitro vs. Halogen Substituents: Nitro groups (e.g., in 2-Amino-3,5-dinitropyridine ) significantly lower the pKa of adjacent amine groups due to their electron-withdrawing nature, enhancing electrophilicity. In contrast, chloro or bromo substituents (e.g., 4-Amino-3,5-dichloropyridine ) exert weaker electron-withdrawing effects, resulting in less pronounced acidity shifts.
- Diethylamino vs. Primary Amine: The tertiary diethylamino group in the target compound likely increases steric hindrance and reduces hydrogen-bonding capacity compared to primary amines (e.g., in 4-Amino-3,5-dichloropyridine ). This could lower melting points and alter solubility in polar solvents.
Thermal Stability and Melting Points
- Nitro-containing compounds generally exhibit higher melting points due to strong dipole-dipole interactions. For example, 2-Amino-3,5-dinitropyridine melts at 192°C , whereas chloro-substituted analogs like 4-Amino-3,5-dichloropyridine melt at 159–161°C .
- The hypothetical this compound may have a lower melting point than 2-Amino-3,5-dinitropyridine due to the bulky diethylamino group disrupting crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
